The synthesis of T-araC and its 5-substituted analogues (chloro, fluoro, bromo, methyl) has been achieved via a facile route that provides high yields and good resolution between anomers [1] [2]. Among these synthesized analogues, only 5-fluoro-1-(4-thio-β-D-arabinofuranosyl)cytosine demonstrated high cytotoxicity across a panel of human tumor cell lines in vitro and was selected for further in vivo evaluation [1].
The primary mechanism of T-araC is similar to that of araC: it is phosphorylated within cells to its active triphosphate form (T-araCTP), which subsequently inhibits DNA synthesis [3] [4]. However, key differences in its metabolism and potency account for its enhanced activity, particularly against solid tumors.
The following diagram maps the core metabolic pathway and cellular mechanisms of T-araC, highlighting its key advantages.
The key biochemical differences that give T-araC its advantages are quantitative. The following table summarizes these critical pharmacological differences compared to araC.
| Pharmacological Parameter | 4'-Thio-β-D-arabinofuranosylcytosine (T-araC) | β-D-Arabinofuranosylcytosine (araC) |
|---|---|---|
| Phosphorylation Rate | Approximately 1% the rate of araC [3] | Base rate (100%) [3] |
| Potency of 5'-Triphosphate | 10- to 20-fold more potent inhibitor of DNA synthesis [3] | Less potent inhibitor |
| Intracellular Half-life of 5'-Triphosphate | Approximately twice as long as araCTP [3] | Base half-life |
| Susceptibility to Cytidine Deaminase | Catalytic efficiency is 10% that of araC [3] | More rapidly deaminated |
To help you evaluate or replicate key findings, here are summaries of the methodologies used in foundational studies.
This protocol is used to study the intracellular metabolism and retention of T-araC [3] [4].
[3H]T-araC or [3H]araC (typically at 100 nM concentration).This protocol evaluates the efficacy of T-araC against human tumors in mice [5].
This protocol assesses the inhibitory effect of T-araC on the formation of capillary-like structures by endothelial cells in vitro [6].
T-araC has shown excellent in vivo activity against a broad spectrum of human solid tumors and leukemia/lymphoma xenografts, a profile distinct from araC which is primarily effective against leukemias [5]. Its activity is significantly enhanced when combined with clofarabine, a nucleoside analogue used in leukemia treatment.
The table below summarizes quantitative results from key in vivo combination studies.
| Tumor Xenograft Model | Treatment | Reported Antitumor Activity |
|---|---|---|
| HCT-116 (Colon) | Clofarabine + T-araC | Dramatically superior to either agent alone [5] |
| K562 (Leukemia) | Clofarabine + T-araC | Dramatically superior to either agent alone [5] |
| HL-60 (Leukemia) | Clofarabine + T-araC | Dramatically superior to either agent alone [5] |
| RL (Lymphoma) | Clofarabine + T-araC | Dramatically superior to either agent alone [5] |
| CCRF-CEM (Leukemia) | Clofarabine + T-araC | Antagonism (90% inhibition of T-araC metabolism) [5] |
4'-Thio-β-D-arabinofuranosylcytosine represents a strategic evolution in nucleoside analogue design. Its unique 4'-thio substitution confers improved metabolic stability and prolonged intracellular retention of the active triphosphate, leading to potent antitumor effects [3]. Furthermore, its newly discovered antiangiogenic activity provides a dual mechanism of action that likely underlies its superior efficacy against solid tumors compared to araC [6].
These compelling preclinical data supported the clinical development of T-araC (as OSI-7836) in patients with advanced solid malignancies [5]. The synergistic combination with clofarabine also presents a promising rationale for clinical trials in both leukemias and solid tumors [5].
Thiarabine is a deoxycytidine analog that is structurally similar to cytarabine (ara-C). Its mechanism involves cellular uptake, phosphorylation to the active triphosphate form (T-araCTP), and subsequent incorporation into DNA, which inhibits DNA synthesis and leads to cell death [1]. Key differentiating advantages include:
The mechanism and key advantages of this compound are summarized below:
This compound has been evaluated across a wide range of human tumor xenograft models in mice, showing a strong and broad spectrum of activity.
In multiple human leukemia and lymphoma models, this compound demonstrated superior efficacy compared to several established drugs [3]:
| Cancer Model | This compound Efficacy | Comparative Efficacy (vs. other agents) |
|---|---|---|
| HL-60 Leukemia | Curative [3] | More efficacious than ara-C, clofarabine, fludarabine, cladribine, gemcitabine [3] |
| AS283 Lymphoma | Curative [3] | " |
| CCRF-CEM Leukemia | Tumor regressions [3] | " |
| MOLT-4 Leukemia | Tumor regressions [3] | " |
| K-562 Leukemia | Tumor regressions [3] | " |
| RL Lymphoma | Tumor regressions [3] | " |
This compound is notably active against solid tumors, a setting where cytarabine typically has minimal effect [2] [4].
| Tumor Type | Model | Reported Outcome |
|---|---|---|
| Colon | HCT-116 | Curative [4] |
| Colon | SW-620 | Curative [4] |
| Non-Small Cell Lung (NSCL) | NCI-H23 | Curative [4] |
| Renal | CAKI-1 | Curative [4] |
| Colon | DLD-1 | Partial/Complete Regression [4] |
| Pancreatic | PANC-1 | Partial/Complete Regression [4] |
| Prostate | DU-145 | Partial/Complete Regression [4] |
The robust activity profile of this compound is established through standardized in vivo experimental methodologies.
This diagram outlines the typical workflow for evaluating this compound in human tumor xenograft models:
A key study combined this compound with clofarabine (another nucleoside analog) [5]:
This compound is a compelling drug candidate based on its broad-spectrum efficacy in hematological and solid tumor models, oral bioavailability, and synergistic potential in combination regimens. Its progression into Phase 2 trials for AML and ALL is a logical step based on this strong preclinical profile [5].
This compound (1-β-D-[4-thio-arabinofuranosyl]-cytosine) is a deoxycytidine analog with demonstrated exceptional antitumor activity, particularly in xenograft models [1]. Its basic mechanism of action is similar to that of cytarabine (Ara-C), but with quantitative differences that explain its superior efficacy.
The table below summarizes key established facts about this compound's relationship with dCK:
| Aspect | Description |
|---|---|
| Drug Classification | Deoxycytidine analog (structurally similar to cytarabine) [1] [2]. |
| Role of dCK | dCK is established as the rate-limiting enzyme for the initial phosphorylation of most nucleoside analog prodrugs, including gemcitabine and cytarabine [3] [4] [5]. |
| Inference for this compound | As a deoxycytidine analog, this compound is highly likely to be a substrate for dCK, which would perform its initial phosphorylation to become active [1]. |
| Key Differentiating Factors | Long retention time of its active triphosphate form in tumor cells and potent inhibition of DNA synthesis [1]. |
Recent research has identified that certain protein kinase inhibitors can unexpectedly activate dCK, enhancing the efficacy of nucleoside analog drugs. This represents a key modern approach to modulating dCK activity.
A reverse proteomic approach was used to identify deoxycytidine kinase (dCK) as the target responsible for sensitizing cancer cells to gemcitabine when combined with masitinib [4].
Experimental Workflow:
Key Findings:
The following diagram illustrates the experimental workflow and the consequential activation mechanism.
Crystal structures of dCK in complex with masitinib and imatinib revealed how these inhibitors activate dCK. The binding occurs in a dynamic functional pocket, leading to a conformational change that activates the enzyme. This allosteric activation increases the phosphorylation of dCK's physiological substrates and various nucleoside analog pro-drugs [4].
Although direct evidence for a this compound/dCK activation combination is not available in the searched literature, this compound has shown remarkable synergy in combination with another nucleoside analog, clofarabine [6].
| Treatment | Efficacy Outcome |
|---|---|
| This compound alone | Superior tumor growth inhibition compared to clofarabine alone [6]. |
| Clofarabine alone | Less effective than this compound [6]. |
| This compound + Clofarabine | Dramatically superior efficacy; achieved tumor regression and cures (66% cure rate in one colorectal model) [6]. |
This demonstrates that this compound's activity can be significantly enhanced through rational combination strategies, a principle that likely extends to combinations with dCK activators.
The discovery that dCK can be pharmacologically activated opens new avenues for enhancing nucleoside analog therapies. Future research should focus on:
The table below outlines common resistance mechanisms for nucleoside analogs like thiarabine, which you can use as a guide for experimental design.
| Mechanism of Resistance | Functional Consequence | Potential Investigative Assays |
|---|
| Reduced Drug Activation | Decreased intracellular conversion of the prodrug to its active cytotoxic metabolite (nucleotide analog) [1] | - Measure enzyme levels/activity of key kinases (e.g., deoxycytidine kinase).
You can use the following workflow to systematically identify the mechanism of resistance in your models. The diagram below outlines the key phases of this investigation.
Given the lack of specific data on this compound, a multi-pronged investigative approach is essential.
Thiarabine is a next-generation nucleoside analog that has demonstrated significant anti-tumor activity in preclinical studies. The key finding regarding its use in combination therapy is summarized in the table below.
| Combination Drug | Preclinical Model | Observed Effect | Comparative Efficacy |
|---|---|---|---|
| Clofarabine | Colorectal cancer and leukemia xenograft models | Dramatically superior antitumor activity; tumor regression and cures (66% in one model) [1]. | Superior to cytarabine/clofarabine combinations [1]. |
The following diagram illustrates the strategic rationale for combining nucleoside analogs like this compound with targeted agents, based on general principles of cancer therapy [2].
Here is a detailed methodology for evaluating drug combinations in leukemia cell lines, adapted from a study on cytarabine and adavosertib [2]. This protocol can serve as a template for assessing this compound-based combinations.
Objective: To analyze the pharmacodynamic synergy between a nucleoside analog (e.g., this compound) and a targeted agent (e.g., a WEE1 inhibitor) in acute leukemia cell lines.
Materials and Reagents:
Procedure:
Cell Culture and Plating:
Drug Treatment and Combination Matrix:
Incubation and Viability Assay:
Data and Synergy Analysis:
Given the limited publicly available data on this compound protocols, you may need to explore these avenues for more detailed information:
Introduction to Thiarabine this compound (4'-thio-ara-C) is a deoxycytidine analog where the oxygen atom in the sugar ring is replaced with sulfur [1] [2]. This modification confers several advantageous properties:
General Workflow for PDX Model Establishment The diagram below outlines the key steps for establishing PDX models, a critical platform for evaluating compounds like this compound [3] [4].
Key Experimental Findings from Literature The table below summarizes quantitative data from studies involving PDX models and this compound.
| Metric | Finding/Value | Context / Model Details | Source |
|---|---|---|---|
| Antitumor Activity | Superior to gemcitabine, clofarabine, cytarabine | Against numerous human tumor xenografts in mice | [2] |
| Oral Bioavailability | ~16% | In mouse models; enables once-daily oral dosing | [2] |
| PDX Engraftment Rate | 44.8% (30/67) | In a pancreatic cancer PDX study | [4] |
| Engraftment Prognosis | Hazard Ratio for DFS: 0.239 | Successful engraftment predicted poorer patient prognosis | [4] |
| PDX Mutational Conservation | Median similarity: 0.75 | High conservation of driver mutations between primary tumors and PDXs | [3] |
1. PDX Model Establishment and Validation This methodology is derived from general PDX practices [3] [4].
2. This compound Dosing and Efficacy Study Design While exact protocols are not detailed, the pharmacology of this compound informs the study design [2].
The following diagram integrates this compound's mechanism of action into a potential experimental workflow for evaluation in PDX models.
The compelling preclinical data and unique pharmacology of this compound underscore its potential. Future research should focus on:
Thiarabine (4'-thio-araC) is a deoxycytidine analog designed to overcome the limitations of its parent compound, cytarabine (Ara-C). Its core structural modification—the replacement of the furanose ring oxygen with a sulfur atom—confers significant pharmacological advantages [1]. These include exceptional antitumor activity against a broad panel of human tumor xenografts in mice, demonstrating superiority to other nucleoside analogs like gemcitabine, clofarabine, and cytarabine itself [1]. A key differentiator from cytarabine is its robust activity against solid tumors in preclinical models, suggesting a wider potential therapeutic application [1]. Furthermore, this compound offers practical dosing benefits: it is effective with once-per-day oral administration (bioavailability ~16%), a significant improvement over the typically required continuous intravenous infusion of cytarabine [1]. The long intracellular retention time of its active metabolite, this compound-triphosphate, and its potent inhibition of DNA synthesis are believed to underpin its superior efficacy [1].
The following tables consolidate key quantitative data from preclinical and early clinical studies to inform dose and schedule selection.
Table 1: Preclinical Profile of this compound (Animal Models) [1]
| Parameter | Description/Value | Significance |
|---|---|---|
| Antitumor Activity | Superior to gemcitabine, clofarabine, cytarabine | Positions this compound as a best-in-class candidate in its category. |
| Tumor Model Efficacy | Excellent activity in hematologic and solid tumor xenografts | Suggests potential for indications beyond leukemia. |
| Route of Administration | Effective orally | Enables outpatient and convenient dosing. |
| Dosing Schedule | Effective with once-daily dosing | Improves patient convenience and compliance. |
| Oral Bioavailability | ~16% | Provides a baseline for oral formulation development. |
Table 2: Clinical Dosing Schedules from Phase 1 Trial (NCT01139151) [2]
| Parameter | Group 1 (3-Day Schedule) | Group 2 (5-Day Schedule) |
|---|---|---|
| Intervention | Drug: 3 Day this compound | Drug: 5 Day this compound |
| Dosing Schedule | Days 1-3 of each cycle | Days 1-5 of each cycle |
| Cycle Length | 3-6 weeks, based on blood cell count recovery | 3-6 weeks, based on blood cell count recovery |
| Administration | Intravenous over ~1 hour | Intravenous over ~1 hour |
| Dose Escalation | Standard 3+3 design, starting from lowest dose level | Standard 3+3 design, starting from lowest dose level |
| Primary Objective | To find the Maximum Tolerated Dose (MTD) | To find the Maximum Tolerated Dose (MTD) |
This section outlines the core methodology from the completed Phase 1 trial in advanced hematologic malignancies, which can serve as a template for future studies [2].
The biochemical pharmacology of this compound, while similar to cytarabine, has key quantitative differences. The following diagram illustrates its proposed intracellular mechanism of action, based on its known structure as a nucleoside analog and insights from related compounds like cytarabine [1] [3].
Diagram 1: Proposed mechanism of action of this compound. After cellular uptake, this compound is phosphorylated to its active triphosphate form, which is incorporated into DNA, leading to DNA damage and ultimately apoptosis. The long intracellular retention of the triphosphate form is a key differentiator [1].
The historical development of this compound relied on the MTD-based 3+3 trial design. However, contemporary oncology drug development, especially for targeted agents, has moved beyond this paradigm. Regulatory guidance now emphasizes dose optimization to maximize the benefit-risk ratio [4] [5].
The 3+3 design, developed for cytotoxic chemotherapies, has significant drawbacks when applied to modern agents [5]. It focuses exclusively on short-term toxicity (DLTs in the first cycle) and does not formally assess efficacy during dose escalation. This often results in doses that are poorly tolerated over longer treatment durations, as evidenced by nearly 50% of patients in late-stage trials of small molecule therapies requiring dose reductions [5]. Furthermore, this paradigm fails to identify the minimum effective dose (MED) or the optimal biological dose (OBD), which for many targeted therapies may be lower than the MTD, offering similar efficacy with improved tolerability [6] [7].
The FDA's Project Optimus initiative calls for a reform in oncology dose selection. For this compound's future development, the following strategies are critical [4] [5] [7]:
Preclinical data strongly supports the investigation of this compound in combination regimens. The combination of this compound with clofarabine has shown dramatically superior efficacy to either agent alone in xenograft models, including tumor regression and cures (66% in a colorectal cancer model) [8]. This synergy was observed even at low doses, suggesting a potential for enhanced efficacy with a reduced side-effect profile. Future clinical protocols should explore such rational combinations, guided by mechanistic insights and robust preclinical synergy data.
This compound is a promising nucleoside analog with a strong preclinical rationale, characterized by excellent antitumor activity, oral bioavailability, and a convenient once-daily dosing schedule. Early clinical trials have established a foundation for its safety and dosage. The path forward for this compound's development lies in embracing modern dose optimization strategies as outlined by regulatory initiatives like Project Optimus. By employing model-informed drug development, characterizing exposure-response relationships, and validating its efficacy in randomized trials, developers can fully realize its potential to offer a superior therapeutic option for patients with hematologic malignancies and solid tumors.
This protocol outlines a modern, de novo synthesis for constructing 4'-thionucleosides, as reported in a 2024 publication [1]. The described route is designed to be flexible and scalable, providing a robust foundation for the production of various 4'-thionucleoside analogues, including precursors to active pharmaceutical ingredients like thiarabine.
Background and Rationale 4'-Thionucleosides (thNAs) are an important class of nucleoside analogues where the endocyclic oxygen atom is replaced with sulfur. This modification can profoundly improve metabolic stability, pharmacokinetic properties, and biological activity against cancers and viral infections [1]. This compound (4'-thio-araC), for example, is a deoxycytidine analog noted for its excellent oral bioavailability and robust anticancer activity, outperforming cytarabine in preclinical models [2]. The traditional synthesis of these compounds often relies on a pre-formed, protected 4-thioribose sugar. The protocol here utilizes a more convergent, de novo approach starting from heteroaryl acetaldehydes, which avoids the lengthy sugar preparation and supports the synthesis of C2'-modified analogs [1].
Key Synthetic Pathway and Workflow The synthesis begins with an α-fluorination and aldol reaction (αFAR) product. The general workflow for converting this intermediate into the 4'-thionucleoside involves a sequence of four key steps: protection, stereoselective reduction, activation, and a double displacement cyclization. The following diagram illustrates this logical flow from the keto fluoride starting material to the final thionucleoside product.
Starting Material
Step 1: Protection of the Secondary Alcohol
Step 2: Stereoselective Carbonyl Reduction
Step 3: Activation via Mesylate Formation
Step 4: Double Displacement and Cyclization
Step 5: Deprotection to Free Nucleoside
The table below summarizes the yields and scalability for the key steps in this synthetic sequence.
| Step | Input Compound | Output Compound | Key Reaction Conditions | Yield | Demonstrated Scale |
|---|---|---|---|---|---|
| 1-3 Sequence | 17 (αFAR product) | 15 (Fluoro mesylate) | TBS protection, L-selectride reduction, Mesylation | 75% (over 3 steps) | 50.0 g starting from 22e [1] |
| 4. Cyclization | 15 (Fluoro mesylate) | 16 (Protected thNA) | NaSH, DMSO, 100°C | ~61% | 59.0 g input to 21.0 g product [1] |
| 5. Deprotection | 16 (Protected thNA) | 4'-thio-5-methyluridine | 4 M HCl, MeOH | Not specified | 21.0 g input [1] |
This compound is a potent 4'-thio analogue of cytarabine (ara-C). Its superior activity is attributed to factors like excellent oral bioavailability (~16%), once-daily dosing potential, long intracellular retention of its active triphosphate form, and potent inhibition of DNA synthesis [2]. The scalable synthesis of its 4'-thionucleoside core, as described herein, is a critical step in its production. Furthermore, this compound shows promising synergistic effects in combination with other anticancer agents like clofarabine, where preclinical studies demonstrated tumor regression and cures in xenograft models [3] [4].
The following table summarizes the key in vivo and in vitro findings on Thiarabine's efficacy against various cancer models, primarily derived from a 2015 review [1].
| Evaluation Model | Findings/Activity | Comparative Agents |
|---|---|---|
| In Vivo (Human Tumor Xenografts in Mice) | "Exceptional antitumor activity" against numerous models; superior to comparators [1]. | Cytarabine, Gemcitabine, Clofarabine |
| In Vivo (Administration) | Effective with oral administration; once-daily dosing [1]. | Cytarabine (requires IV, twice-daily) [1] |
| Oral Bioavailability | Approximately 16% [1]. | Not specified |
| In Vitro (Mechanism) | Long retention of 5'-triphosphate in tumor cells; potent inhibition of DNA synthesis [1]. | Cytarabine |
This compound has been evaluated in several phase I clinical trials for hematologic malignancies and solid tumors, showing encouraging results in heavily pretreated patients [1] [2].
The novel synthetic route below provides a flexible and scalable method for producing 4'-thionucleosides, the class of compounds to which this compound belongs. This de novo synthesis avoids the need for a pre-formed sugar moiety [3].
Key Steps and Optimized Conditions [3]:
The potent in vivo activity and oral bioavailability of this compound position it as a strong candidate to replace cytarabine in certain treatment regimens, notably Acute Myelogenous Leukemia (AML) [1]. The development of robust, scalable synthetic protocols is crucial for advancing these promising nucleoside analogues.
Future work should focus on:
Oligonucleotide functionalization through the incorporation of modified nucleosides represents a cornerstone technique for developing advanced therapeutics and research tools. Specific functional groups—including terminal phosphomonoesters or enhanced reactivity sites on purine/pyrimidine building blocks—serve as attachment points for reporters, drug derivatives, or chemically reactive species [1]. The incorporation of thio-modified nucleosides, such as thiarabine, enables the creation of oligonucleotides with enhanced nuclease resistance, altered binding properties, and novel therapeutic functions.
Current market analysis indicates robust growth in the oligonucleotide synthesis sector, valued at USD 7.78 billion in 2024 and projected to reach USD 21.62 billion by 2035, representing a compound annual growth rate (CAGR) of 9.75% [2]. This growth is largely driven by increasing adoption of oligonucleotide-based drugs, which hold the largest market share within the product segment [2].
The experimental workflow for thio-modified nucleoside incorporation requires the following specialized materials:
The following diagram illustrates the complete experimental workflow for incorporating thio-modified nucleosides into oligonucleotides:
Begin by placing the appropriate solid support (typically 1 μmol scale) in a DNA synthesizer column. Prime the system with phosphoramidite solutions (0.1 M in anhydrous acetonitrile) and activator solution. For thio-modified incorporation, prepare a separate phosphoramidite solution of the thio-modified nucleoside (e.g., this compound phosphoramidite) at 0.1 M concentration in anhydrous acetonitrile [3] [1].
The synthesis follows a four-step cycle repeated for each nucleotide addition:
Step 1: Detritylation - Flush with 3% trichloroacetic acid in dichloromethane (2 × 30 s) to remove the 5'-dimethoxytrityl (DMT) protecting group. Monitor detritylation efficiency by measuring the orange DMT cation effluent at 495 nm [1].
Step 2: Coupling - Deliver the appropriate phosphoramidite (4 × 10 s pulse) simultaneously with the activator solution to the column. For thio-modified positions, use the thio-modified nucleoside phosphoramidite instead of standard phosphoramidite. Extend coupling time to 60 s for modified nucleosides to ensure high coupling efficiency (>98%) [1].
Step 3: Capping - Introduce cap mix A and B sequentially (2 × 5 s each) to acetylate any unreacted 5'-OH groups, preventing deletion sequences. This step is crucial for maintaining sequence integrity when incorporating expensive modified nucleosides [1].
Step 4: Oxidation/Thiation - For standard phosphate bonds, use standard oxidizing reagent (2 × 15 s). For thiophosphate linkage formation at predetermined positions, substitute with sulfurizing reagent (0.05 M 3H-1,2-benzodithiol-3-one 1,1-dioxide in acetonitrile, 2 × 30 s) [1].
After completing the sequence:
Establishing rigorous quality control is essential for thio-modified oligonucleotides. The following table summarizes key analytical parameters and methodologies:
| Analytical Parameter | Methodology | Acceptance Criteria | Reference Method |
|---|---|---|---|
| Identity Confirmation | LC-MS with electrospray ionization | Mass accuracy within ±5 Da of theoretical | [3] |
| Purity Assessment | RP-HPLC/UPLC (UV detection at 260 nm) | >95% pure (main peak) | [3] |
| Thio-Modification Efficiency | IP-RP-HPLC with UV detection | Single dominant peak with <5% failure sequences | [1] |
| Stability Testing | Long-term/accelerated stability studies | >90% intact oligonucleotide after 4 weeks at 4°C | [3] |
| Stoichiometry Confirmation | CE and 31P NMR | Correct base ratio and thiophosphate content | [1] |
Thio-modified oligonucleotides incorporating analogs like this compound have demonstrated significant potential across multiple therapeutic areas:
Therapeutic Applications: The oligonucleotide therapeutics market shows strong growth, with North America leading at 39.8% revenue share in 2024 [2]. Recent FDA approvals include Tryngolza (olezarsen) for familial chylomicronemia syndrome and Amondys 45 (casimersen) for Duchenne muscular dystrophy, demonstrating regulatory acceptance of oligonucleotide therapies [4].
Research Applications: Dominated the market with 28.7% revenue share in 2024 [2]. Thio-modified oligonucleotides serve as crucial tools in PCR, sequencing, and gene silencing applications, where enhanced nuclease resistance improves experimental reliability.
Delivery Challenges: Efficient delivery remains a significant hurdle, with current research focusing on lipid nanoparticles (LNPs) and viral vectors to protect oligonucleotides from degradation and enhance cellular uptake [4].
Common issues and solutions in thio-modified oligonucleotide synthesis:
The incorporation of thio-modified nucleosides such as this compound into oligonucleotides represents a sophisticated yet accessible methodology for creating advanced research reagents and therapeutic candidates. Following the detailed protocol outlined above—emphasizing proper sulfurization techniques, rigorous purification, and comprehensive quality control—enables researchers to reliably produce high-quality thio-modified oligonucleotides.
As the oligonucleotide therapeutics market continues its rapid expansion—projected to reach $21.62 billion by 2035—mastering these modification techniques becomes increasingly valuable for drug development professionals seeking to create targeted therapies for genetic disorders, oncology, and other disease areas with high unmet medical needs [2] [4].
The table below summarizes common issues and solutions for improving yield in biological synthesis, which can be adapted for thiarabine production.
| Issue Category | Specific Problem | Potential Solution | Relevant System |
|---|---|---|---|
| Protein Solubility & Activity | Low solubility of synthesized product | Use chaperone-enriched cell extracts (e.g., GroES/EL, DnaK/DnaJ/GrpE systems) [1]. | Cell-free protein synthesis [1] |
| Low cell-killing activity of product | Co-express immunity proteins or other stabilizing factors during synthesis [1]. | Cell-free protein synthesis [1] | |
| Genetic & Template Design | Incomplete or failed transcription | Ensure DNA template is linearized correctly and is free of contaminants like salts or ethanol [2]. | In vitro transcription [2] |
| For GC-rich templates, decrease the reaction temperature to aid in transcription [2]. | In vitro transcription [2] | ||
| Low number of colonies in SDM | Increase template DNA amount, use a temperature gradient for PCR, or add DMSO for GC-rich regions [3]. | Site-directed mutagenesis [3] | |
| Reaction Conditions | Incorrect restriction digestion | Confirm enzyme activity and storage conditions; check for methylation sensitivity (DAM/DCM); optimize enzyme-to-DNA ratio [4]. | Restriction digestion [4] |
| "Star activity" (off-target cleavage) | Avoid high glycerol concentration (>5%), high enzyme-to-DNA ratio, and non-optimal buffers [4]. | Restriction digestion [4] |
For a more systematic approach, you can guide users through a logical troubleshooting workflow. The following diagram outlines this process.
To make the guidance actionable, here are detailed protocols for two key strategies mentioned in the workflow.
1. Using Chaperone-Enriched Extracts to Improve Solubility [1]
2. Optimizing DNA Template for Efficient Transcription [2] [4]
Here are common questions and solutions regarding metabolic stability experiments:
Q1: What are the primary reasons for a disconnect between in vitro metabolic stability data and in vivo results?
A disconnect can arise from several factors:
| Potential Cause | Description | Troubleshooting Tips |
|---|---|---|
| Extrahepatic Metabolism | Metabolism occurs in tissues other than the liver (e.g., intestine, kidneys) [1]. | Investigate stability in other tissue systems (e.g., intestinal S9 fractions). |
| Active Transport | Active influx or efflux of the drug across hepatocyte membranes alters intracellular concentration [1]. | Incorporate transporter inhibition studies; use suspended hepatocytes which retain some transporter functions. |
| Vendor Sourcing of Microsomes | Different vendors' liver microsomes can have varying enzyme levels and activities, leading to different results [2]. | Standardize vendor for consistency; if discrepancies arise, cross-validate results with a second vendor. |
| Inter-individual Variability | Natural differences in enzyme expression between donor livers [1]. | Use pooled microsomes or hepatocytes from multiple donors to average out variability. |
Q2: Our lead compound showed high stability in Tier I screening but was rapidly cleared in a rat PK study. What could have gone wrong?
This is a classic "false stable" scenario. The issue may lie in the metabolic pathway not being fully represented in your initial assay [2].
Q3: What are the best practices for ensuring high-quality, reproducible metabolic stability data?
This detailed methodology is adapted from a standard protocol [3].
1. Materials and Reagents
2. Protocol Workflow The following diagram outlines the key steps in the experimental procedure:
3. Data Analysis
When you encounter unstable compounds, this decision tree can help guide your investigation:
Q1: What are the primary mechanisms of resistance to thiopurine drugs?
Q2: Which genes should I genotype to predict thiopurine sensitivity?
| Gene | Enzyme Function | Consequence of Genetic Deficiency | Primary Risk |
|---|---|---|---|
| TPMT | Inactivates thiopurine drugs via S-methylation [2] | Accumulation of active cytotoxic metabolites [2] | Myelosuppression, leukopenia [3] [2] |
| NUDT15 | Metabolizes active thiopurine nucleotides [3] | Accumulation of active cytotoxic nucleotides [3] | Leukopenia, myelosuppression (especially in Asian populations) [3] |
Objective: To identify patients or research subjects with genetic polymorphisms that predispose them to thiopurine toxicity, allowing for dose personalization [3].
Materials:
Methodology:
Rationale: Beyond its classic role in inhibiting purine synthesis, azathioprine's active metabolite (6-thioguanine) can block T-cell costimulation by binding to the small GTPase Rac1, leading to apoptosis of activated T-cells [5]. This pathway may be leveraged to overcome resistance rooted purely in antiproliferative mechanisms.
Experimental Approach:
The following diagram illustrates the key metabolic pathways of thiopurine drugs and the primary sites where resistance and toxicity can occur.
Key Insights from the Pathway:
| Research Problem | Possible Cause | Suggested Investigation |
|---|---|---|
| Lack of efficacy in cell culture/animal model | High TPMT expression leading to rapid drug inactivation [1] [2] | Measure TPMT enzyme activity or mRNA expression; use a TPMT inhibitor (e.g., allopurinol) in combination [2]. |
| Unexplained, severe cytotoxicity in vitro | Underlying TPMT or NUDT15 deficiency in the cell line or model system [3] | Genotype the cell line for TPMT/NUDT15 variants; lower the drug concentration by 1-2 logs. |
| Efficacy loss after initial response | Upregulation of TPMT or other drug efflux transporters. | Perform longitudinal gene expression analysis; test combination therapy with other immunosuppressants [3]. |
| Discrepancy between in vitro and in vivo results | Drug-drug interactions (e.g., with methotrexate, telmisartan) inhibiting TPMT in vivo [1] [4]. | Review co-administered drugs; perform in vitro assays with the suspected interacting drug. |
The table below summarizes the key stability factors for thiopurine metabolites, primarily identified from studies on compounds like 6-thioguanine nucleotides (6-TGN) [1].
| Factor | Impact on Stability | Recommendations |
|---|---|---|
| Temperature | Significant degradation at higher temperatures; stable at ultra-low temperatures [1]. | Process samples promptly; store processed RBC samples at -70°C; avoid -20°C for long-term storage [1]. |
| Sample State | Degradation occurs in whole blood prior to processing [1]. | Isolate RBCs from whole blood and preprocess (deproteinize) samples as soon as possible [1]. |
| Storage Time | Concentration of 6-TGN in RBC samples decreased by 30% after 180 days at -20°C [1]. | For long-term stability (up to 6 months), store preprocessed samples at -70°C [1]. |
| pH | (Inferred from thiamine studies) pH significantly impacts the stability of many nitrogen-containing compounds; acidic conditions often enhance stability [2]. | If formulating a solution, consider buffering to an optimal, slightly acidic pH. |
Based on the literature for related compounds, here is a detailed workflow you can adapt for assessing thiarabine stability in solution.
1. Sample Preparation and Storage
2. Analytical Methods for Stability Testing
3. Data Analysis
k_obs) from the slope of this line.Q1: My this compound solution has developed a yellowish tint. Does this mean it has degraded? A color change is a strong indicator of potential degradation. As studies on other drugs have shown, color variation can signal the formation of impurities or degradation products. You should quantify this change using UV-Vis spectrophotometry, which is more sensitive and objective than visual inspection, and confirm the concentration of the active ingredient using LC-MS/MS [3].
Q2: How long can I store a this compound solution in the refrigerator before it degrades? Without specific data on this compound, a definitive shelf-life cannot be assigned. For a 6-TGN solution in whole blood, a 20% decrease was observed after 4 days at 4°C [1]. It is strongly recommended that you conduct a stability study under your specific conditions (concentration, pH, solvent) to establish a reliable in-house expiration date.
Q3: What is the most critical step in ensuring accurate stability results for my samples? The most critical step is sample preprocessing and storage. For related compounds in whole blood, delays in processing led to significant degradation. Isolate and deproteinize your samples immediately after drawing or preparing the solution. For long-term stability of processed samples, store them at -70°C rather than -20°C [1].
I hope this technical guide provides a solid foundation for your investigations into this compound stability. The principles and methods outlined here are well-established for related compounds and should be directly adaptable.
The table below summarizes key technical data available from preclinical studies.
| Property/Aspect | Available Data & Findings | Relevant Context |
|---|---|---|
| Chemical Class | 4'-Thionucleoside Analog (of cytarabine) [1] | Sulfur substitution for oxygen enhances metabolic stability vs. cytarabine [1]. |
| Primary Mechanisms | Antimetabolite; inhibits DNA synthesis [2] [3] | Incorporated into DNA, leading to chain termination and cell death. |
| Preclinical Efficacy (Single Agent) | Curative responses in HL-60 leukemia & AS283 lymphoma xenografts; tumor regressions in other models [3]. | Showed superior efficacy vs. ara-C, clofarabine, fludarabine, cladribine, & gemcitabine in several models [3]. |
| Preclinical Efficacy (Combination) | Greater-than-additive activity with irinotecan, paclitaxel, cisplatin, or cyclophosphamide [2]. High cure rates (66%) in colorectal cancer when combined with clofarabine [4]. | Suggests potential for synergy and penetration enhancement in solid tumors [4]. |
Since direct data on penetration enhancement is limited, here are proposed experimental pathways based on this compound's profile and common research approaches for nucleoside analogs.
This section addresses potential experimental challenges.
Q1: Our in vivo studies show limited this compound efficacy in a solid tumor model. What could be the cause?
Q2: We suspect this compound is a substrate for efflux transporters. How can we confirm this and mitigate the issue?
Q3: How can we standardize our Caco-2 cell model to ensure reliable permeability data for this compound?
The most significant challenge you may face is the lack of direct, published evidence on specific methods to enhance this compound's tissue penetration. Future research should focus on:
Thiarabine (also known as 4'-thio-ara-C) is a pyrimidine nucleoside analog and a deoxynucleoside analogue in clinical development for cancer therapy [1]. It acts as an antimetabolite, interfering with DNA replication in cells to cause DNA damage and induce apoptosis [1].
Since no published analytical method for this compound was found, the following strategy is recommended for method development:
| Question | Answer & Guidance |
|---|---|
| When should the analytical method be fully validated? | Methods should be validated for any GMP activity, even for Phase I studies. A phase-appropriate validation approach is accepted, where the depth of validation increases with the clinical phase [2]. |
| Can a method be changed after validation? | Yes, but changes require careful management. Post-approval changes often face regulatory resistance, so confidence in the initial method is critical. Necessary changes require revalidation (from simple verification to full validation) and submission of regulatory amendments [2]. |
| What are the key regulatory guidelines to follow? | Follow ICH Q2(R1) for core validation principles. Also, refer to the FDA draft guidance "Analytical Procedures and Method Validation for Drugs and Biologics" and the comprehensive PDA Technical Report 57 specifically for biopharmaceutical challenges, which can inform method development for complex APIs [2]. |
The table below outlines common problems, potential causes, and solutions. This is based on general HPLC/UPLC practices and information from a closely related UPLC method for the nucleoside analogs Cytarabine and Daunorubicin [4].
| Problem | Potential Causes | Investigative & Corrective Actions |
|---|
| Peak Tailing / Poor Resolution | - Incorrect mobile phase pH/organic ratio
Based on a published UPLC method for related compounds Cytarabine and Daunorubicin, here is a proposed starting point for a this compound method that requires optimization and full validation [4].
1. Suggested Chromatographic Conditions
2. Standard Solution Preparation
3. System Suitability Tests Before analysis, the system must meet predefined criteria. The table below suggests parameters based on standard practices and the example method [4].
| Parameter | Acceptance Criteria |
|---|---|
| Retention Time (Rt) | Consistent Rt (low %RSD) |
| Theoretical Plates (N) | >2000 |
| Tailing Factor (T) | ≤2.0 |
| %RSD of Peak Area/Height | ≤2.0% for multiple injections |
4. Method Validation Parameters The method must be validated per ICH Q2(R1) guidelines. The table summarizes the validation characteristics and typical acceptance criteria [2].
| Validation Parameter | Protocol & Acceptance Criteria |
|---|---|
| Specificity | No interference from blank, excipients, or degradation products. |
| Linearity & Range | r² ≥ 0.990 (e.g., over 50-150% of target concentration) [4]. |
| Accuracy (Recovery) | Mean recovery of 98.0-102.0%. |
| Precision | - Repeatability (System Precision): %RSD ≤ 2.0 [4].
The following diagrams illustrate the core processes for method validation and systematic troubleshooting.
Diagram 1: Method Validation Workflow. This outlines the standard sequence for validating an analytical procedure, following ICH Q2(R1) guidelines [2].
Diagram 2: Systematic Troubleshooting Logic. This provides a logical flow for diagnosing and resolving issues during analytical runs, based on general best practices.
Understanding Thiarabine's mechanism and metabolism is the first step in troubleshooting related assays. The table below summarizes its core characteristics.
| Aspect | Description |
|---|---|
| Drug Class | Deoxycytidine analog [1]. |
| Primary Mechanism | Incorporation into DNA, leading to termination of DNA synthesis and inhibition of DNA chain elongation [2]. |
| Key Active Metabolite | This compound 5'-triphosphate [2]. |
| Critical Metabolite Property | Long retention time of the 5'-triphosphate within tumor cells [2]. |
| Metabolic Activation | Requires phosphorylation by cellular kinases to become active (this compound → Monophosphate → Diphosphate → Triphosphate) [2]. |
While direct sources on metabolite interference are limited, general knowledge of nucleoside analog pharmacology allows for inference of common challenges. The following guide addresses potential issues based on this compound's established biochemical profile.
Here are concise methodologies for two core experiments relevant to this compound research, adapted from general best practices in nucleotide analog analysis.
This is crucial for troubleshooting metabolite interference.
This helps correlate metabolite levels with a functional outcome.
The table below summarizes the core characteristics and key preclinical findings for thiarabine and cytarabine.
| Feature | This compound | Cytarabine (Ara-C) |
|---|---|---|
| Drug Type | Deoxycytidine analog [1] | Deoxycytidine analog [1] |
| Mechanism of Action | Potent inhibition of DNA synthesis; similar basic mechanism to cytarabine [1] | Antimetabolite; inhibits DNA synthesis [2] |
| Key Preclinical Advantages | - Superior antitumor activity vs. cytarabine, gemcitabine, and clofarabine in human tumor xenografts [1]
A preclinical study showed that a This compound/clofarabine combination had significantly superior efficacy to a cytarabine/clofarabine combination in xenograft models. Furthermore, this compound combined with clofarabine achieved tumor regression and cures in models of colorectal cancer and leukemia [6].
Cytarabine's efficacy and safety profile are highly dependent on the dosage. The following table compares the different dose levels used in clinical practice, particularly for Acute Myeloid Leukemia (AML).
| Dose Level | Dosage Regimen | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| High-Dose (HDAC) | e.g., 3 g/m² twice daily [5] | Superior DFS vs. lower doses, especially in favorable-risk AML [5]. | Higher risk of grade 3-4 non-hematological toxicity vs. low-dose [5]. |
| Intermediate-Dose (IDAC) | e.g., 1 g/m² to 1.5 g/m² twice daily [3] [5] | Equivalent survival outcomes to HiDAC in intermediate-/adverse-risk AML [3]. Real-world data shows no survival difference vs. HiDAC [3]. | Improved safety profile; significantly lower incidence of septic shock vs. HiDAC (3 g/m²) [3]. |
| Low-Dose (LDAC) | e.g., 100 mg/m² [2] | Lower complete response rates (58% vs. 64% with higher dose) [2]. | Fewer therapy-related deaths (13% vs. 21% with higher dose) [2]. |
To aid in the understanding of the generated data, here are the methodologies from some of the pivotal studies cited.
The following diagram illustrates the shared mechanism of action of this compound and cytarabine, while highlighting the key biochemical differences that may account for this compound's superior preclinical activity.
The available data suggests that This compound could potentially replace cytarabine in the treatment of acute myelogenous leukemia [1]. However, this potential is yet to be confirmed in large-scale, late-phase clinical trials. For researchers, the most promising development path for this compound appears to lie in further clinical evaluation, particularly in specific populations like solid tumors or as part of combination regimens for hematologic malignancies [1] [6].
The following table summarizes some of the irinotecan combinations with reported synergistic effects from the literature, which could serve as useful reference points.
| Combination Partner | Cancer Type (Study Model) | Key Findings / Proposed Mechanism | Experimental Data / Models | Citation |
|---|---|---|---|---|
| PI3Ki (BKM120) + MEKi (MEK162) | Colorectal Cancer (Preclinical) | Triple combo with SN38 (irinotecan's metabolite) showed better synergistic effect; inhibits AKT & ERK survival pathways activated by irinotecan [1]. | In vitro dose matrix; in vivo xenograft mice (HCT116, HT29 cells); phosphokinome profiling [1]. | |
| Hypomethylating Agents (e.g., 5-aza-cytidine) | Colorectal Cancer (Preclinical) | Priming with AZA pre-sensitized CRC cells; synergistic response and significant tumor regression in vivo [2]. | In vitro MTS cell viability/IC50; in vivo xenograft (NOD-SCID mice); Chou-Talalay synergy analysis [2]. | |
| Sunitinib (VEGFR/PDGFR inhibitor) | Anaplastic Thyroid Cancer (Preclinical) | Synergistic efficacy in vitro and in vivo; combination induced tumor regression and increased survival [3]. | In vitro antiproliferative & proapoptotic assays; in vivo orthotopic mouse models [3]. | |
| Targeted Agents (e.g., Axitinib) | Pancreatic Cancer & Endothelial Cells (Preclinical) | Highly synergistic anti-proliferative and proapoptotic effects in simultaneous combination [3]. | In vitro studies on endothelial and pancreas cancer cells [3]. |
The search results highlight several established experimental protocols and models used to demonstrate and quantify synergism in drug combinations [4].
In Vitro Models:
In Vivo Models:
Mechanistic Studies:
Based on the methodologies found, the following diagram outlines a logical workflow for developing and testing synergistic combinations, as exemplified in the research [1].
To find the specific information you need on thiarabine, I suggest you:
| Feature | Description & Comparative Advantage |
|---|---|
| Triphosphate Retention | Demonstrates long retention time of its active triphosphate form within tumor cells. [1] |
| Mechanism of Action | Acts as a potent DNA synthesis inhibitor. Its structure and mechanism are similar to cytarabine but with quantitative differences that enhance efficacy. [1] |
| In Vivo Activity | Exhibited exceptional antitumor activity in human tumor xenograft models in mice, superior to gemcitabine, clofarabine, and cytarabine. [1] |
| Oral Bioavailability | Effective when administered orally (approximately 16% bioavailability), a key differentiator from cytarabine which requires intravenous administration. [1] |
| Dosing Schedule | Effective with once-per-day dosing, unlike cytarabine which often requires continuous infusion due to its short half-life. [1] |
| Clinical Potential | Preclinical data suggests it could potentially replace cytarabine in treating Acute Myelogenous Leukemia (AML), and it has shown activity in solid tumors where cytarabine is ineffective. [1] |
The following diagram illustrates the intracellular activation of this compound and its key cytotoxic effects, highlighting the step that leads to prolonged activity within the cell.
A direct and detailed comparison with other nucleoside analogs is hindered by several factors:
| Metric | Ategonosina (THIO) + Cemiplimab | Standard of Care (Historical) | Notes |
|---|---|---|---|
| Clinical Trial Phase | Phase 2 (Pivotal) | - | THIO-101 trial in 3L+ NSCLC [1] |
| Patient Population | Advanced NSCLC, resistant to immune therapy & chemotherapy [1] | Advanced NSCLC (3L+ setting) [1] | 3L = third-line treatment |
| Primary Endpoint (Median Overall Survival) | 17.8 months (as of May 15, 2025 data cut) [1] | 5-6 months [1] | Data from 22 patients (Intent-to-Treat); confidence intervals provided [1] |
| Safety & Tolerability | "Generally well-tolerated" [1] | - | In a "heavily pretreated" population [1] |
| Regulatory Status | Potential for accelerated FDA approval [1] | - | - |
The available data for Ategonosina (THIO) comes from the THIO-101 Phase 2 clinical trial [1]. Key methodological details include:
While the exact signaling pathway for Ategonosina (THIO) was not described in the search results, it is possible to outline a general workflow for its investigated use case based on the information provided.